molecular formula C8H18Cl2N2O2 B3113912 N-(1-Methyl-4-piperidinyl)glycine dihydrochloride CAS No. 1987514-00-0

N-(1-Methyl-4-piperidinyl)glycine dihydrochloride

Cat. No.: B3113912
CAS No.: 1987514-00-0
M. Wt: 245.14
InChI Key: DEXNQAHRJKQWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Glycine Transporter 1 Inhibition in N-Methyl-D-Aspartate Receptor Potentiation and Schizophrenia Pathophysiology

Glycine transporter 1 (GlyT1), encoded by the SLC6A9 gene, regulates extracellular glycine concentrations at glutamatergic synapses by mediating its reuptake into astrocytes and presynaptic terminals. Glycine serves as an obligatory co-agonist at the glycine-B site of NMDA receptors, which require simultaneous binding of glutamate and glycine for ion channel activation. Under physiological conditions, GlyT1 maintains subsaturating glycine levels near NMDA receptors to prevent overactivation and excitotoxicity. Pharmacological inhibition of GlyT1 elevates synaptic glycine concentrations, thereby enhancing NMDA receptor signaling—a mechanism hypothesized to ameliorate cognitive and negative symptoms in schizophrenia.

Schizophrenia pathophysiology is linked to NMDA receptor hypofunction, evidenced by the psychotomimetic effects of NMDA antagonists like phencyclidine (PCP). Preclinical studies demonstrate that GlyT1 inhibitors reverse PCP-induced cognitive deficits in rodent models, supporting their potential as pro-cognitive agents. For instance, the cyclohexyl sulfone derivative DCCCyB (compound 16 ) restored executive function in rats subjected to PCP-induced attentional set-shifting impairments. Similarly, ALX-5407, a selective GlyT1 inhibitor, replicated clozapine-like benefits in murine schizophrenia models. These findings underscore GlyT1 inhibition as a viable strategy to augment NMDA receptor activity without direct receptor agonism.

Structural Rationale for N-(1-Methyl-4-piperidinyl)glycine Derivatives as Glycine Transporter 1 Antagonists

This compound (IUPAC name: [(1-methyl-4-piperidinyl)amino]acetic acid dihydrochloride) combines a piperidinyl scaffold with a glycine residue, optimized for GlyT1 affinity and selectivity. Piperidine-based inhibitors, such as Merck’s piperidine sulfonamide 1 , exhibit high GlyT1 potency (IC~50~ = 3–10 nM) but suffer from metabolic instability and covalent protein binding. Structural modifications, including methylation at the piperidine nitrogen, improve pharmacokinetic profiles by reducing oxidative metabolism.

The compound’s design leverages key pharmacophoric elements:

  • Piperidinyl Core : The 4-piperidinyl group occupies a hydrophobic pocket in GlyT1, with the methyl substituent enhancing metabolic stability by sterically hindering cytochrome P450 oxidation.
  • Glycine Moiety : The aminoacetic acid group mimics glycine’s structure, competing with endogenous glycine for transporter binding while avoiding direct NMDA receptor activation.
  • Dihydrochloride Salt : Improves aqueous solubility and bioavailability, critical for central nervous system penetration.

Comparative studies of alkyl sulfone derivatives (Table 1) highlight the importance of substituent size and stereochemistry. For example, the propyl sulfone 10 (IC~50~ = 11 nM) outperforms smaller ethyl (11 , IC~50~ = 54 nM) and methyl (12 , IC~50~ = 210 nM) analogs, suggesting optimal van der Waals interactions with GlyT1’s substrate-binding cleft. The cis-configuration between the sulfone and amide groups further enhances potency, as seen in 10 versus trans-isomer 13 (IC~50~ = 140 nM).

Table 1. Structure-Activity Relationships of Selected GlyT1 Inhibitors

Compound R Group IC~50~ (nM) Human LM Turnover (%)
10 Propyl sulfone 11 35
11 Ethyl sulfone 54 45
12 Methyl sulfone 210 62
16 Cyclopropylmethyl 15 28

Data adapted from preclinical profiling of sulfone-based GlyT1 inhibitors.

The cyclopropylmethyl variant 16 (IC~50~ = 15 nM) exemplifies how constrained alkyl groups improve microsomal stability (28% turnover) while retaining potency. These insights inform the design of this compound, where the piperidine ring’s rigidity and methyl substitution balance affinity and drug-like properties.

Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)amino]acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-10-4-2-7(3-5-10)9-6-8(11)12;;/h7,9H,2-6H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXNQAHRJKQWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-4-piperidinyl)glycine dihydrochloride typically involves the reaction of 1-methyl-4-piperidone with glycine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can further optimize the production process. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-4-piperidinyl)glycine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Pharmacological Applications

1.1 Thrombotic Disorders Treatment

One of the prominent applications of N-(1-Methyl-4-piperidinyl)glycine dihydrochloride is in the treatment of thrombotic disorders. According to a patent, this compound can be utilized for manufacturing medicaments aimed at treating conditions such as venous thrombosis, pulmonary embolism, and myocardial infarction. The compound is suggested to be effective in both primary treatment and secondary prevention of ischemic cardiovascular complications following myocardial infarction, particularly when used in combination with other anticoagulants or thrombolytic agents .

1.2 Neurological Research

This compound has also been investigated for its role in neurological research. It acts as a selective agonist at certain neurotransmitter receptors, making it valuable for studies related to synaptic transmission and neuropharmacology. The compound's ability to modulate neurotransmitter systems can provide insights into the mechanisms underlying various neurological disorders .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been employed in enzyme inhibition studies, particularly focusing on its interaction with key enzymes involved in metabolic pathways. Its structural properties allow researchers to explore its potential as an inhibitor for enzymes that play critical roles in disease processes, thus aiding in drug discovery efforts .

2.2 Cell Culture and Analysis

In cell culture applications, this compound has been utilized to investigate cellular responses to pharmacological agents. The compound's effects on cell viability, proliferation, and apoptosis have been documented, providing valuable data for understanding how different compounds can influence cellular behavior .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various experimental settings:

StudyFocusFindings
Patent WO2003010160A2Thrombotic DisordersDemonstrated efficacy in treating venous thrombosis and myocardial ischemia when combined with anticoagulants .
PMC9109144Neurological MechanismsExplored the compound's role as a neurotransmitter modulator, affecting synaptic transmission dynamics .
Sigma-Aldrich ResearchBiochemical AnalysisInvestigated its effects on cell viability and proliferation in various cell lines .

Mechanism of Action

The primary mechanism of action of N-(1-Methyl-4-piperidinyl)glycine dihydrochloride involves the inhibition of the glycine transporter-1 (GlyT-1). This inhibition leads to an increased concentration of glycine within the synaptic cleft, which can modulate neurotransmission and affect various physiological processes. The compound’s interaction with GlyT-1 and its downstream effects on neurotransmitter levels are key areas of research.

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

  • Structural Differences: The compound has a diphenylmethoxy group instead of glycine, resulting in a bulkier hydrophobic structure (molecular weight: 303.83; molecular formula: C₁₈H₂₁NO•HCl) . Lacks the amino acid functionality present in the target compound.
  • Physicochemical Properties: Limited data on solubility, vapor pressure, and toxicity.

Comparison Table :

Parameter N-(1-Methyl-4-piperidinyl)glycine Dihydrochloride 4-(Diphenylmethoxy)piperidine Hydrochloride
Molecular Weight Not explicitly stated (higher due to di-HCl) 303.83
Functional Groups Glycine, methyl-piperidine, dihydrochloride Diphenylmethoxy, methyl-piperidine, HCl
Solubility Likely high (dihydrochloride salt) Unknown
Toxicity Data Limited (assumed similar to piperidine derivatives) No data available
Regulatory Compliance Undocumented in evidence Complies with Chinese SDS standards

N,N-Dimethylpiperidinium Chloride (Mepiquat Chloride)

  • Structural Differences :
    • A quaternary ammonium compound with a dimethylated piperidine ring, lacking the glycine substituent .
  • Key Distinction :
    • The quaternary structure enhances stability but reduces reactivity compared to secondary amines like this compound.

2-Ethyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Hydrochloride

  • Structural Differences: Features an isoquinoline ring system instead of piperidine, with an ethyl group and carboxylic acid .
  • Applications: Likely used in medicinal chemistry due to the isoquinoline scaffold’s prevalence in bioactive molecules.

Key Research Findings and Data Gaps

  • Toxicity and Safety : Both this compound and 4-(Diphenylmethoxy)piperidine Hydrochloride lack comprehensive toxicological profiles, highlighting a need for further studies .
  • Environmental Impact : Neither compound has complete ecological data, posing challenges for risk assessment .
  • Synthesis and Handling : The dihydrochloride form of the target compound may require specialized storage (e.g., desiccated conditions) due to hygroscopicity, whereas 4-(Diphenylmethoxy)piperidine Hydrochloride’s SDS emphasizes ventilation during spills .

Biological Activity

N-(1-Methyl-4-piperidinyl)glycine dihydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily recognized for its role as a selective agonist for certain neurotransmitter receptors, particularly in the context of neurological and psychiatric disorders.

This compound acts primarily as an agonist at the glycine receptor, which is crucial for inhibitory neurotransmission in the central nervous system. By enhancing glycinergic transmission, this compound may contribute to neuroprotective effects and modulation of excitatory neurotransmission pathways.

Pharmacological Effects

  • Neuroprotective Properties : The compound has shown potential in protecting dopaminergic neurons from neurodegeneration, particularly in models of Parkinson's disease. This neuroprotection is likely mediated through its action on the dopamine D3 receptor, which has been implicated in various neurodegenerative processes .
  • Antileukemic Activity : Research indicates that similar piperidine derivatives exhibit antileukemic properties, suggesting that this compound may also possess such effects. It may induce cell death through necroptosis pathways in leukemic cells .
  • Binding Affinity : Studies have demonstrated that compounds with similar piperidine structures exhibit significant binding affinities to various aminergic receptors, which are critical for their biological activity. This binding profile suggests a broad spectrum of potential therapeutic applications .

In Vitro Studies

  • Cytotoxicity Assays : The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including K562 (chronic myeloid leukemia). The compound demonstrated a dose-dependent cytotoxic effect, indicating its potential as an anticancer agent .
  • Receptor Binding Studies : The compound's affinity for glycine receptors was assessed using radiolabeled ligand binding assays, revealing significant receptor activation at nanomolar concentrations.
Study TypeCell Line/ModelKey Findings
CytotoxicityK562 (leukemia)Induced necroptosis; IC50 values indicate effectiveness
Receptor BindingGlycine ReceptorsHigh affinity; significant activation observed

In Vivo Studies

Animal models have been utilized to further elucidate the neuroprotective effects of this compound. These studies indicated that administration of the compound could mitigate dopaminergic neuron loss in models induced by neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with piperidine derivatives similar to this compound:

  • Case Study 1 : A study on a related piperazine compound demonstrated its ability to bind to multiple aminergic receptors and induce apoptosis in leukemic cells through necroptosis pathways. This suggests a mechanism that might be shared with this compound .
  • Case Study 2 : Research focusing on D3 receptor agonists revealed that compounds with structural similarities could offer neuroprotection against dopaminergic neuron degeneration, supporting the therapeutic potential of this compound in treating neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for N-(1-Methyl-4-piperidinyl)glycine dihydrochloride, and how have recent methodologies improved yield?

The synthesis typically involves multi-step reactions, starting with piperidine derivatives and glycine precursors. A common approach includes alkylation of the piperidine nitrogen, followed by glycine conjugation and dihydrochloride salt formation. Recent advancements, such as microwave-assisted synthesis (reducing reaction times from hours to minutes) and solvent-free conditions, have enhanced yields (>80%) and purity (>95%) by minimizing side reactions . Optimization of reaction stoichiometry (e.g., 1.2:1 molar ratio of glycine to piperidine intermediate) further improves efficiency .

Q. Which physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Solubility : >41.6 µg/mL in aqueous buffer (pH 7.4), critical for in vitro assays .
  • Stability : Stable under inert storage (2–8°C, desiccated) but hydrolyzes in acidic/basic conditions, necessitating pH-controlled environments .
  • Molecular Weight : ~240 g/mol, influencing membrane permeability in cellular studies . These parameters guide formulation (e.g., buffer selection) and dosing in pharmacokinetic studies.

Q. What safety protocols are recommended for handling this compound in the lab?

  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
  • Handling : Use PPE (gloves, lab coats) to avoid inhalation or skin contact. While classified as non-hazardous under GHS, standard precautions for organic salts apply (e.g., fume hood use during weighing) .
  • Waste Disposal : Incinerate or treat via approved chemical waste protocols to prevent environmental release .

Advanced Research Questions

Q. How can researchers design robust assays to evaluate the biological activity of this compound?

  • Target Selection : Prioritize receptors/enzymes structurally compatible with piperidine-glycine motifs (e.g., neurotransmitter transporters, GPCRs) .
  • Assay Conditions : Use physiologically relevant pH (7.4) and temperature (37°C) to mimic in vivo environments. Include controls for salt-specific effects (e.g., compare free base vs. dihydrochloride activity) .
  • Dose-Response Analysis : Employ a logarithmic concentration range (1 nM–100 µM) to determine IC50/EC50 values, validated via triplicate runs .

Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives like this compound?

  • Structural Variability : Compare activity across analogs (e.g., methyl vs. benzyl substitutions) to identify critical functional groups .
  • Assay Heterogeneity : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Metabolic Stability : Assess compound stability in liver microsomes to clarify discrepancies between in vitro and in vivo efficacy .

Q. How does the dihydrochloride form influence pharmacokinetic properties compared to the free base?

  • Solubility : The dihydrochloride salt increases aqueous solubility by >10-fold, enhancing bioavailability in oral or injectable formulations .
  • Stability : Protonation of the piperidine nitrogen reduces oxidation susceptibility, extending shelf life .
  • Toxicity : Salt formation may alter tissue distribution; compare renal clearance rates between forms using radiolabeled tracers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Methyl-4-piperidinyl)glycine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1-Methyl-4-piperidinyl)glycine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.